![molecular formula C15H20ClNO2 B3025672 Tropacocaine hydrochloride CAS No. 637-23-0](/img/structure/B3025672.png)
Tropacocaine hydrochloride
Overview
Description
Tropacocaine hydrochloride, also known as tropacaine, benzoylpseudotropine, pseudotropine benzoate, and descarbomethoxycocaine, is a cocaine-related alkaloid . It is found as an impurity in illicit preparations of cocaine .
Synthesis Analysis
Tropacocaine can be synthesized from tropine using the Mitsunobu reaction . Richard Wilstätter, a future Nobel laureate, synthesized tropacocaine with “keto-tropins” in Munich . This synthesis method made tropacocaine simpler to produce than cocaine .Molecular Structure Analysis
The molecular formula of Tropacocaine hydrochloride is C15H19NO2 • HCl . The InChI code is InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13 (16)10-14 (9-12)18-15 (17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H/t12-,13+,14-; .Physical And Chemical Properties Analysis
Tropacocaine hydrochloride is a crystalline solid . It has a molecular weight of 281.8 g/mol and a log P value of 2.607 . It is soluble in PBS (pH 7.2) at 10 mg/ml .Scientific Research Applications
Cardiovascular Effects
Tropacocaine hydrochloride has been studied for its cardiovascular effects. A study on rabbits, both conscious and anesthetized, examined the impact of tropacocaine on the cardiovascular system. This research aimed to determine if these effects were mediated through the central nervous system, similar to cocaine. However, the study found no pressor effects, and the changes in renal nerve activity could not be directly linked to the depressor effects observed at higher doses of tropacocaine (Rhee, Lee, Lee, & Valentine, 1995).
Peripheral Vascular Effects
Another study explored the action of tropaphen, a hydrochloride of the tropine ester, on peripheral vessels. It was found to cause a reduction in resistance and dilation of the peripheral vessels, exhibiting significant adrenolytic activity. This action was more potent and lasted longer than that of regitin (phentolamine) and benzolin (tolazoline) (Mashkovskii & Gerchikov, 1964).
Inhibition of Synaptosomal Accumulation of Monoamines
Research on the inhibition of synaptosomal accumulation of monoamines by cocaine, tropacocaine, and amphetamine revealed genetic differences in sensitivity to monoamine uptake inhibition by these substances. This study, conducted on various inbred mouse strains, suggested that genetic behavioral differences to cocaine and amphetamine might involve complex neurotransmitter interactions (Bosy & Ruth, 1989).
Metabolic Studies
Tropatepine, a compound used against extrapyramidal syndrome induced by neuroleptic drugs, underwent metabolic studies. A high-performance liquid chromatographic method was developed for determining tropatepine and its metabolites in biological fluids. This method was applied to bile and urine samples in rats, providing insights into the metabolic processes of tropatepine, of which tropacocaine is a derivative (Arnoux, Placidi, Aubert, & Cano, 1986).
Binding to Human Serum Albumin
A study on the binding mechanism of triprolidine hydrochloride, a related compound, to human serum albumin used techniques like fluorescence spectroscopy and molecular docking. This research provided insights into the interactions between such compounds and human serum albumin, which is essential for understanding drug transport and metabolism in the human body (Yasmeen & Riyazuddeen, 2017).
Cholinergic Processes in the Rat Brain
Benzoyltropine and tropacocaine, contaminants of street cocaine, were studied for their effects on various cholinergic processes in the rat brain. This research showed that both compounds inhibited sodium-dependent choline uptake and acetylcholine synthesis, suggesting potential impacts on neurotransmitter systems (Meyer et al., 1990).
Safety And Hazards
Tropacocaine hydrochloride is fatal if swallowed or inhaled. It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H/t12-,13+,14?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGCXHWOMQWKW-LIWIJTDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropacocaine hydrochloride | |
CAS RN |
637-23-0 | |
Record name | Tropacocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropacocaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPACOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1WAX7S614 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.